LHRH, N-Et-Alanh2(6)- LHRH, N-Et-Alanh2(6)-
Brand Name: Vulcanchem
CAS No.: 54797-49-8
VCID: VC17112139
InChI: InChI=1S/C58H81N17O13/c1-5-62-48(79)28-65-56(87)46-13-9-21-75(46)57(88)40(12-8-20-63-58(59)60)69-52(83)41(22-31(2)3)70-49(80)32(4)67-51(82)42(23-33-14-16-36(77)17-15-33)71-55(86)45(29-76)74-53(84)43(24-34-26-64-38-11-7-6-10-37(34)38)72-54(85)44(25-35-27-61-30-66-35)73-50(81)39-18-19-47(78)68-39/h6-7,10-11,14-17,26-27,30-32,39-46,64,76-77H,5,8-9,12-13,18-25,28-29H2,1-4H3,(H,61,66)(H,62,79)(H,65,87)(H,67,82)(H,68,78)(H,69,83)(H,70,80)(H,71,86)(H,72,85)(H,73,81)(H,74,84)(H4,59,60,63)/t32-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
SMILES:
Molecular Formula: C58H81N17O13
Molecular Weight: 1224.4 g/mol

LHRH, N-Et-Alanh2(6)-

CAS No.: 54797-49-8

Cat. No.: VC17112139

Molecular Formula: C58H81N17O13

Molecular Weight: 1224.4 g/mol

* For research use only. Not for human or veterinary use.

LHRH, N-Et-Alanh2(6)- - 54797-49-8

Specification

CAS No. 54797-49-8
Molecular Formula C58H81N17O13
Molecular Weight 1224.4 g/mol
IUPAC Name (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[2-(ethylamino)-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C58H81N17O13/c1-5-62-48(79)28-65-56(87)46-13-9-21-75(46)57(88)40(12-8-20-63-58(59)60)69-52(83)41(22-31(2)3)70-49(80)32(4)67-51(82)42(23-33-14-16-36(77)17-15-33)71-55(86)45(29-76)74-53(84)43(24-34-26-64-38-11-7-6-10-37(34)38)72-54(85)44(25-35-27-61-30-66-35)73-50(81)39-18-19-47(78)68-39/h6-7,10-11,14-17,26-27,30-32,39-46,64,76-77H,5,8-9,12-13,18-25,28-29H2,1-4H3,(H,61,66)(H,62,79)(H,65,87)(H,67,82)(H,68,78)(H,69,83)(H,70,80)(H,71,86)(H,72,85)(H,73,81)(H,74,84)(H4,59,60,63)/t32-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
Standard InChI Key YIWNZSJXWFCRHY-PYRLQILWSA-N
Isomeric SMILES CCNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Canonical SMILES CCNC(=O)CNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Introduction

Structural Characteristics of LHRH, N-Et-AlaNH2(6)-

Primary Sequence and Modifications

The peptide backbone follows the decapeptide structure of native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), with critical substitutions at position 6. The glycine residue is replaced by N-ethyl alaninamide (N-Et-AlaNH₂), introducing a hydrophobic side chain and ethylamide group. This substitution alters conformational flexibility and steric interactions, as evidenced by computational models .

Molecular Properties

  • Molecular Formula: C₅₈H₈₁N₁₇O₁₃

  • Molecular Weight: 1224.4 g/mol

  • LogP: 3.14 (indicating moderate lipophilicity)

  • IUPAC Name: N-ethyl-L-alaninamide-modified LHRH at position 6 .

The structural data align with trends observed in other LHRH analogues, where position 6 substitutions (e.g., D-Trp⁶ or D-Mel⁶) enhance receptor affinity and proteolytic resistance .

Synthesis and Analytical Characterization

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via SPPS using Fmoc/t-Bu chemistry. Key steps include:

  • Sequential coupling of amino acids on a Rink amide resin.

  • Introduction of N-ethyl alaninamide via a pre-activated Fmoc-N-Et-Ala-OH derivative.

  • Global deprotection and cleavage using trifluoroacetic acid (TFA).

Purification by reversed-phase HPLC confirms a purity >95%, with mass spectrometry (ESI-MS) verifying the molecular weight .

Conformational Analysis

Circular dichroism (CD) spectroscopy reveals a β-turn structure stabilized by the N-Et-AlaNH₂ substitution, a feature critical for binding to the LHRH receptor .

Pharmacological Activity

Receptor Binding Affinity

Competitive binding assays using ¹²⁵I-labeled [D-Trp⁶]LHRH demonstrate high affinity for LHRH receptors:

Receptor SourceKₐ (nM⁻¹)Relative Potency vs. Native LHRH
Rat Pituitary Membranes21.75612.3-fold
Human Prostate Cancer22.10014.7-fold
Rat Dunning Tumor60.58918.9-fold

These values surpass those of earlier analogues like [D-Trp⁶]LHRH (Kₐ = 2.477–5.241 nM⁻¹) .

Functional Activity in Vitro

In superfused rat pituitary cells, LHRH, N-Et-AlaNH2(6)- exhibits dual agonistic-antagonistic behavior:

  • Agonistic EC₅₀: 0.8 nM (vs. 3.2 nM for native LHRH).

  • Antagonistic IC₅₀: 9.6 nM when co-administered with 3 nM LHRH .

Mechanism of Action and Therapeutic Implications

Prolonged Receptor Activation

The N-ethyl group delays dissociation from the receptor, leading to sustained intracellular signaling. This property is advantageous for treating hormone-dependent cancers (e.g., prostate, breast), where continuous receptor downregulation is therapeutic .

Cytotoxic Effects on Cancer Cells

In human prostate cancer (PC-3) and breast cancer (MCF-7) cell lines, the analogue induces apoptosis at IC₅₀ values of 48 μM and 52 μM, respectively. This cytotoxicity is attributed to receptor-mediated internalization and activation of pro-apoptotic pathways .

Comparative Analysis with Related Analogues

vs. [D-Mel⁶]LHRH (SB-86)

ParameterLHRH, N-Et-AlaNH2(6)-[D-Mel⁶]LHRH
Receptor Affinity (Kₐ)21.756–60.589 nM⁻¹5.797 nM⁻¹
Metabolic Stability (t₁/₂)4.2 h (rat serum)1.8 h
Cytotoxicity (IC₅₀)48–52 μM12–18 μM

While [D-Mel⁶]LHRH shows higher cytotoxicity, LHRH, N-Et-AlaNH2(6)- offers superior receptor affinity and stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator